molecular formula C22H22O6 B2981440 Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-20-7

Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2981440
CAS No.: 308295-20-7
M. Wt: 382.412
InChI Key: MUCGXQQMTFWCDI-UHFFFAOYSA-N
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Description

Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-based organic compound characterized by a propan-2-yl ester group at position 3, a methyl group at position 2, and a 2-(4-methoxyphenyl)-2-oxoethoxy substituent at position 5 of the benzofuran core. This compound is synthesized via nucleophilic substitution reactions, as evidenced by methodologies described for structurally similar derivatives (e.g., compounds 4c and 4d in ) . Key synthetic steps involve alkylation of precursor molecules with brominated reagents (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF. Purification is typically achieved via column chromatography, yielding moderate purity (21–28% yields in analogous compounds) .

Properties

IUPAC Name

propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-13(2)27-22(24)21-14(3)28-20-10-9-17(11-18(20)21)26-12-19(23)15-5-7-16(25-4)8-6-15/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCGXQQMTFWCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Attachment of the Oxoethoxy Group: The oxoethoxy group can be attached through an etherification reaction involving an appropriate alcohol and an alkylating agent under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

    Hydrolysis: Carboxylic acid and isopropanol.

Scientific Research Applications

Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the methoxyphenyl group may interact with hydrophobic pockets in proteins, while the oxoethoxy group can form hydrogen bonds with active site residues. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several benzofuran derivatives, differing primarily in ester groups and substituent functionalities:

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Key Properties/Applications
Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (Target) Propan-2-yl ester, 4-methoxyphenyl-oxoethoxy, methyl ~414 (estimated) N/A High lipophilicity, potential bioactivity
Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate (Ev7) Ethyl ester, 4-fluorobenzoyl-hydrazinyl-oxoethoxy, methyl 414.38 N/A Hydrazine moiety may enhance H-bonding
4c (Ev1) 3-(2-(4-Methoxyphenyl)-2-oxoethyl), 5-(3-methoxy-4-(2-(4-methoxyphenyl)-oxoethoxy) N/A 28.1 Dual methoxy groups, pyrido-pyrimidine core
[(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 5-methoxy-2-phenyl-... (Ev6) Dimethoxyphenyl, propan-2-ylphenyl N/A N/A Extended conjugation, optical applications

Key Observations:

Ester Group Variations : The propan-2-yl ester in the target compound may confer greater steric hindrance and lower melting points compared to ethyl esters (e.g., ) due to branching .

Substituent Electronic Effects : The 4-methoxyphenyl group in the target enhances electron-donating effects, improving stability against oxidative degradation compared to fluorine-containing analogues (e.g., ’s 4-fluorobenzoyl group) .

Physicochemical Properties

  • Boiling Point and Solubility : reports a boiling point of 648.3°C and density of 1.3 g/cm³ for a structurally related ethyl ester derivative. The target compound’s propan-2-yl ester likely reduces polarity, decreasing aqueous solubility but improving membrane permeability .
  • Thermal Stability : Methoxy groups (as in the target) generally enhance thermal stability compared to halogens (e.g., fluorine in ), as evidenced by higher decomposition temperatures in similar aryl ethers .

Pharmacological Implications

  • The target’s 4-methoxyphenyl group may improve metabolic stability compared to ’s fluorinated analogue, as methoxy groups are less prone to phase I metabolism (e.g., oxidative dehalogenation) .
  • Compounds with pyrido-pyrimidine cores (e.g., 4c in ) exhibit diverse bioactivities, suggesting the target’s benzofuran core could be optimized for similar applications, such as kinase inhibition .

Biological Activity

Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate (C22H22O6) is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core structure with various substituents that contribute to its biological properties. The molecular formula is C22H22O6, and it has a molecular weight of 382.41 g/mol. The presence of the methoxyphenyl group is significant for its interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases .

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

3. Anticancer Potential

Preliminary studies indicate that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of related benzofuran derivatives, it was found that these compounds significantly reduced lipid peroxidation in cellular models, indicating their potential as protective agents against oxidative damage .

Case Study 2: Anti-inflammatory Properties

A comparative study evaluated the anti-inflammatory effects of several benzofuran derivatives, including this compound. Results demonstrated a marked decrease in TNF-alpha production in lipopolysaccharide-stimulated macrophages .

Case Study 3: Anticancer Activity

In vitro assays on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism involved mitochondrial dysfunction and activation of the intrinsic apoptotic pathway .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition
AnticancerInduction of apoptosis

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified under various hazard categories, indicating potential toxicity if ingested or inhaled. Safety data sheets emphasize the need for proper handling due to its irritant properties .

Q & A

Q. What are the key considerations for synthesizing Propan-2-yl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate?

Synthesis typically involves coupling a benzofuran core with substituted phenoxyacetyl groups. A common approach is to use NaH as a base in anhydrous THF to deprotonate hydroxyl groups, followed by nucleophilic substitution with halogenated intermediates. For example, in related benzofuran derivatives, NaH-mediated alkoxylation under inert conditions (0°C to room temperature) achieved yields of ~80% . Key steps include rigorous drying of solvents, monitoring reaction progress via TLC, and purification using column chromatography with ethyl acetate/hexane gradients.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

  • NMR : Focus on resolving methoxy (δ 3.7–3.9 ppm) and benzofuran aromatic protons (δ 6.8–7.5 ppm). Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from the 4-methoxyphenyl and benzofuran moieties.
  • X-ray crystallography : Grow crystals via slow evaporation in dichloromethane/hexane. A study of a structurally similar benzofuran ester reported a monoclinic crystal system (space group P2₁/c) with hydrogen bonding critical for lattice stabilization .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion [M+H]⁺ (calculated m/z ~428.16).

Q. What solvent systems are suitable for solubility testing and formulation studies?

The compound’s solubility is influenced by its ester and aryl ether groups. Preliminary data for analogous benzofurans show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. A tiered solubility screen should include:

Solvent Solubility (mg/mL) Reference Method
DMSO>50Shake-flask (25°C)
Ethanol~10UV-Vis quantification
Water<0.1HPLC analysis

Advanced Research Questions

Q. How can computational chemistry (DFT) predict reactivity and stability under varying pH conditions?

Density Functional Theory (DFT) studies on similar benzofuran esters reveal:

  • The electron-withdrawing ester group at position 3 increases electrophilicity, making the benzofuran ring susceptible to nucleophilic attack at position 5.
  • Hydrolysis pathways : Under acidic conditions, the 2-oxoethoxy group undergoes protonation, leading to cleavage. DFT simulations (B3LYP/6-31G*) predict an activation energy barrier of ~25 kcal/mol for this process .
  • pH-dependent stability : The compound is stable at neutral pH (t₁/₂ > 48 hours) but degrades rapidly in alkaline media (t₁/₂ ~2 hours at pH 10) due to ester hydrolysis .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity validation : Use HPLC-DAD (≥95% purity threshold) and LC-MS to rule out side products.
  • Dose-response normalization : Compare IC₅₀ values using standardized cell lines (e.g., HEK-293 vs. HepG2) and control for solvent cytotoxicity (e.g., DMSO <0.1% v/v).
  • Mechanistic studies : Employ ROS (reactive oxygen species) assays and apoptosis markers (e.g., caspase-3) to differentiate antioxidant and pro-apoptotic effects .

Q. How can degradation products be identified and quantified under accelerated stability conditions?

Forced degradation studies (40°C/75% RH for 4 weeks) coupled with LC-MS/MS can identify major degradation pathways:

Condition Major Degradant Proposed Mechanism
Acidic (0.1 M HCl)5-Hydroxy-2-methylbenzofuranEster hydrolysis
Oxidative (H₂O₂)4-Methoxybenzoic acidOxidative cleavage of oxyether
Photolytic (UV)Ring-opened diketone[3,3]-Sigmatropic rearrangement

Methodological Notes

  • Contradictory data : Variations in synthetic yields (e.g., 70–90%) may stem from trace moisture in NaH or THF. Always titrate NaH before use and confirm dryness via Karl Fischer .
  • Safety protocols : Use flame-retardant lab coats and inspect gloves for integrity when handling due to skin irritation risks .

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